molecular formula C21H25N3O2S B2561837 N-(((Cyclohexylamino)thioxomethyl)amino)(4-(phenylmethoxy)phenyl)formamide CAS No. 1023174-55-1

N-(((Cyclohexylamino)thioxomethyl)amino)(4-(phenylmethoxy)phenyl)formamide

Cat. No. B2561837
CAS RN: 1023174-55-1
M. Wt: 383.51
InChI Key: QNGIIYSLZMRCCQ-UHFFFAOYSA-N
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Description

N-(((Cyclohexylamino)thioxomethyl)amino)(4-(phenylmethoxy)phenyl)formamide, also known as CTAF, is an organic compound that belongs to the class of formamides. It has a molecular formula of C21H25N3O2S and a molecular weight of 383.51 .

Scientific Research Applications

Formylation Techniques

Formyloxyacetoxyphenylmethane has been identified as a stable, water-tolerant N-formylating agent for amines, allowing the synthesis of a range of N-formamides under solvent-free conditions at room temperature. This method provides an efficient pathway to prepare N-formylanilines, N-formyl-α-amino acids, N-formylpeptides, and an isocyanide, demonstrating the versatility of formylating agents in organic synthesis (Chapman et al., 2017).

Synthesis of Substituted Benzamides and Quinazolinones

Research has shown the synthesis of substituted N-{[2-(aminocarbonyl)phenylamino]thioxomethyl}benzamides and 2-arylquinazolin-4(3H)-ones through a facile one-pot synthesis. This method involves the reaction of ammonium thiocyanate and aroyl chlorides with 2-amino-benzamide under solvent-free conditions, highlighting the compound's utility in creating complex heterocyclic structures (Mohebat et al., 2015).

Advancements in N-Formylation Methods

A simple and convenient method for N-formylation of primary and secondary amines, including amino acids, utilizing formamide and sodium methoxide, has been developed. This reagent facilitates the one-pot conversion of compounds having amino esters to N-formyl amides, offering a moderate to excellent yield (Joseph et al., 2013).

Environmentally Friendly Dehydrating Reagents

Tetraethylorthosilicate (TEOS) has been used as a mild dehydrating reagent for the synthesis of N-formamides with formic acid, providing a low-cost and environmentally benign alternative. This method enables the formylation of various amino acid derivatives, including stereochemically labile ones, under mild conditions, showcasing the importance of green chemistry principles in organic synthesis (Nishikawa et al., 2017).

Electrochemical Synthesis Approaches

An innovative method for synthesizing formamides through electrochemical decarboxylative N-formylation of amines with glyoxylic acid has been introduced. This protocol highlights a broad functional group tolerance under ambient conditions, emphasizing the role of electrochemistry in facilitating organic syntheses (Lin & Huang, 2018).

properties

IUPAC Name

1-cyclohexyl-3-[(4-phenylmethoxybenzoyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c25-20(23-24-21(27)22-18-9-5-2-6-10-18)17-11-13-19(14-12-17)26-15-16-7-3-1-4-8-16/h1,3-4,7-8,11-14,18H,2,5-6,9-10,15H2,(H,23,25)(H2,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGIIYSLZMRCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NNC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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